Ethyl 4-chloro-3-fluoropyridine-2-acetate
Description
Ethyl 4-chloro-3-fluoropyridine-2-acetate is a halogenated pyridine derivative characterized by a chloro group at the 4-position, a fluorine atom at the 3-position, and an ethyl acetate moiety at the 2-position of the pyridine ring. This compound is of interest in medicinal and agrochemical research due to the electronic and steric effects imparted by its substituents, which influence reactivity and binding affinity in target systems. However, structural analogs and related esters in the evidence allow for comparative analysis.
Properties
Molecular Formula |
C9H9ClFNO2 |
|---|---|
Molecular Weight |
217.62 g/mol |
IUPAC Name |
ethyl 2-(4-chloro-3-fluoropyridin-2-yl)acetate |
InChI |
InChI=1S/C9H9ClFNO2/c1-2-14-8(13)5-7-9(11)6(10)3-4-12-7/h3-4H,2,5H2,1H3 |
InChI Key |
CKGZMWKEZPOLHB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC=CC(=C1F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-chloro-3-fluoropyridine-2-acetate typically involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with ethyl acetate. This reaction can be facilitated by using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure maximum conversion and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-chloro-3-fluoropyridine-2-acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like DMF or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd) with boronic acids or esters in the presence of bases like potassium carbonate (K2CO3) in solvents like ethanol or water.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Ethyl 4-chloro-3-fluoropyridine-2-acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-chloro-3-fluoropyridine-2-acetate involves its interaction with specific molecular targets. The presence of halogens in the pyridine ring can enhance its binding affinity to certain enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares ethyl 4-chloro-3-fluoropyridine-2-acetate with three analogs, focusing on molecular structure, physicochemical properties, and synthetic methodologies.
Table 1: Comparative Analysis of Pyridine-Based Acetate Derivatives
*Inferred molecular formula based on IUPAC nomenclature. ‡Synthesis of analogous compounds (e.g., ) involves halogenation and esterification steps. ‡‡Calculated from molecular formula.
Key Observations:
Substituent Effects on Physicochemical Properties The trifluoromethyl (CF₃) and carbamoyl groups in the compound from increase molar mass (418.77 g/mol) and boiling point (524.9°C) compared to simpler pyridine esters. The electron-withdrawing CF₃ group also lowers pKa (9.15), enhancing acidity .
Synthetic Complexity
- Multicomponent reactions (e.g., ) enable rapid assembly of heterocyclic esters but may lack regioselectivity. In contrast, stepwise synthesis (e.g., ) allows precise functionalization but requires stringent conditions.
Pharmacological Relevance
- Carbamoyl and trifluoromethyl groups () are common in agrochemicals and pharmaceuticals due to their metabolic stability and binding specificity, whereas the chloro-fluoro combination in the target compound may offer unique halogen bonding interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
